Antimycin A5b
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Overview
Description
Antimycin A5b is a member of the antimycin family, which are antibiotic compounds produced by various species of the genus Streptomyces . These compounds are known for their potent inhibitory effects on aerobic respiration, making them valuable in both scientific research and industrial applications .
Preparation Methods
Antimycin A5b, like other antimycins, is typically produced through fermentation processes involving Streptomyces species . The synthetic route involves the cultivation of these microorganisms under specific conditions that promote the production of antimycin compounds. The fermentation broth is then subjected to extraction and purification processes to isolate this compound . Industrial production methods often involve optimizing the fermentation conditions to maximize yield and purity .
Chemical Reactions Analysis
Antimycin A5b undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Antimycin A5b has a wide range of scientific research applications. In chemistry, it is used as a tool to study electron transport and oxidative phosphorylation . In biology, it serves as an inhibitor of mitochondrial respiration, making it useful in studies of cellular metabolism and apoptosis . In medicine, this compound is investigated for its potential therapeutic applications, particularly in targeting cancer cells that rely heavily on oxidative phosphorylation . Industrially, it is used as a fish poison to control invasive species in aquatic environments .
Mechanism of Action
Antimycin A5b exerts its effects by inhibiting the Qi site of cytochrome c reductase, a key enzyme in the mitochondrial electron transport chain . This inhibition disrupts the reduction of ubiquinone to ubiquinol, thereby blocking the Q-cycle and halting oxidative phosphorylation . The disruption of this pathway leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately inducing cell death .
Comparison with Similar Compounds
Antimycin A5b is part of a larger family of antimycin compounds, which include Antimycin A1, A2, A3, and others . These compounds share a similar core structure but differ in the length and branching of their alkyl or acyl substituents . Compared to other antimycins, this compound is unique in its specific inhibitory effects on the Qi site of cytochrome c reductase . Similar compounds include other inhibitors of the mitochondrial electron transport chain, such as rotenone and cyanide, which target different sites within the chain .
Properties
CAS No. |
27220-60-6 |
---|---|
Molecular Formula |
C24H32N2O9 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-ethyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate |
InChI |
InChI=1S/C24H32N2O9/c1-6-15-21(35-18(28)10-12(2)3)14(5)34-24(32)19(13(4)33-23(15)31)26-22(30)16-8-7-9-17(20(16)29)25-11-27/h7-9,11-15,19,21,29H,6,10H2,1-5H3,(H,25,27)(H,26,30)/t13-,14+,15-,19+,21+/m1/s1 |
InChI Key |
UYYBNWFGENCEMV-PLCCHYODSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |
Canonical SMILES |
CCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |
Origin of Product |
United States |
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